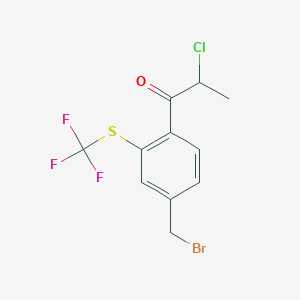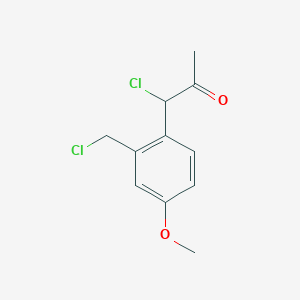
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated propanone backbone and a methoxy-substituted phenyl ring
準備方法
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one typically involves multiple steps, starting with the chlorination of a suitable precursor. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include substituted phenylpropanones, alcohols, and carboxylic acids.
科学的研究の応用
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This reactivity is the basis for its potential antimicrobial and anticancer activities. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Another substituted phenylpropanone with different substituents and reactivity.
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: A compound with a mercapto group instead of a methoxy group, leading to different chemical properties and applications.
1-Phenyl-2-propanone: A simpler structure with a phenyl ring and a propanone group, used in different industrial applications.
特性
分子式 |
C11H12Cl2O2 |
|---|---|
分子量 |
247.11 g/mol |
IUPAC名 |
1-chloro-1-[2-(chloromethyl)-4-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(14)11(13)10-4-3-9(15-2)5-8(10)6-12/h3-5,11H,6H2,1-2H3 |
InChIキー |
OOKPAYRZAPABMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


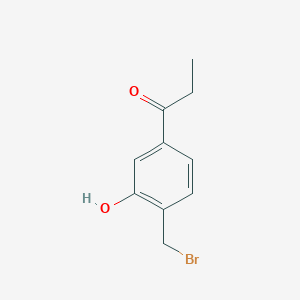

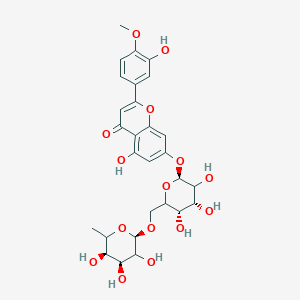
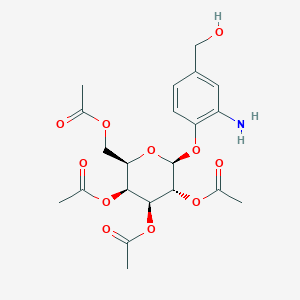
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
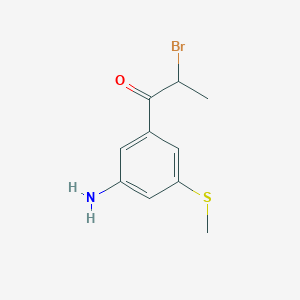
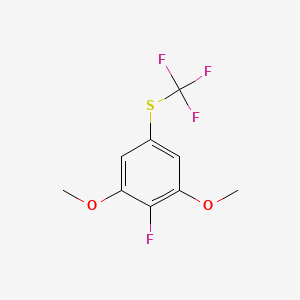
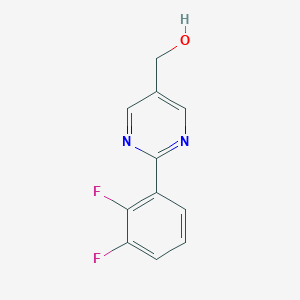

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
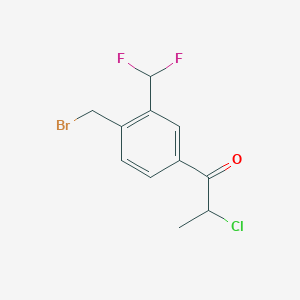
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

